Citarinostat (formerly known as ACY-241 and CC-96241) is a potent, orally bioavailable, second-generation histone deacetylase (HDAC) inhibitor with significant selectivity for HDAC6. [, ] It acts by inhibiting HDAC enzymes, leading to the accumulation of highly acetylated chromatin histones, chromatin remodeling, and altered gene expression. [, ] Citarinostat exhibits promising antineoplastic activity in various cancer models, including multiple myeloma, non-small cell lung cancer, and ovarian cancer. [, , , ]
Citarinostat primarily exerts its biological effects by selectively inhibiting HDAC6. [, , , , ] HDAC6 is a class IIb HDAC that plays a crucial role in various cellular processes, including protein trafficking, cell motility, and immune responses. [, , ] By inhibiting HDAC6, Citarinostat increases the acetylation of its target proteins, such as α-tubulin, leading to alterations in microtubule dynamics, cell cycle arrest, and apoptosis in cancer cells. [, , , ]
Furthermore, Citarinostat demonstrates immunomodulatory properties by enhancing the anti-tumor immune response. [, ] Studies show that Citarinostat treatment increases the infiltration, activation, and effector function of T cells in tumor microenvironments. [, ] Additionally, it promotes the polarization of macrophages towards a pro-inflammatory phenotype, enhancing their ability to present antigens and stimulate T cell responses. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2